1-Methyl-2-(2,2,2-trifluoroethoxy)-4-vinylbenzene
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Overview
Description
1-Methyl-2-(2,2,2-trifluoroethoxy)-4-vinylbenzene is an organic compound characterized by the presence of a trifluoroethoxy group and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(2,2,2-trifluoroethoxy)-4-vinylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,2-trifluoroethanol and 4-vinylbenzyl chloride.
Etherification Reaction: 2,2,2-trifluoroethanol is reacted with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(2,2,2-trifluoroethoxy)-4-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Compounds with substituted trifluoroethoxy groups.
Scientific Research Applications
1-Methyl-2-(2,2,2-trifluoroethoxy)-4-vinylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2,2,2-trifluoroethoxy)-4-vinylbenzene involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The vinyl group can participate in covalent bonding with nucleophilic sites on biomolecules, potentially leading to biological activity .
Comparison with Similar Compounds
1-Methyl-2-(2,2,2-trifluoroethoxy)benzene: Lacks the vinyl group, resulting in different reactivity and applications.
4-Vinylbenzyl alcohol:
Properties
IUPAC Name |
4-ethenyl-1-methyl-2-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-3-9-5-4-8(2)10(6-9)15-7-11(12,13)14/h3-6H,1,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDRXXVQTIEKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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